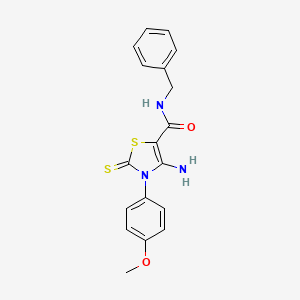
5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-(4-methoxyphenyl)-N-(phenylmethyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N-BENZYL-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-BENZYL-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include benzylamine, 4-methoxybenzaldehyde, and thioamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place. The industrial process would also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-BENZYL-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-AMINO-N-BENZYL-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings and varying substituents.
Benzylamine derivatives: Compounds with benzylamine moieties and different functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups and diverse chemical structures.
Uniqueness
4-AMINO-N-BENZYL-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3O2S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-amino-N-benzyl-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-14-9-7-13(8-10-14)21-16(19)15(25-18(21)24)17(22)20-11-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,22) |
InChI Key |
USYIXBPYRUQUCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1-Benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11485932.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11485933.png)
![1,1'-[6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11485948.png)
![N-[3-(methylsulfanyl)-1-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11485955.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B11485962.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485968.png)
![N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485976.png)

![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11485998.png)
![2,2-diphenyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B11486000.png)
![1-Adamantylmethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B11486004.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11486005.png)
